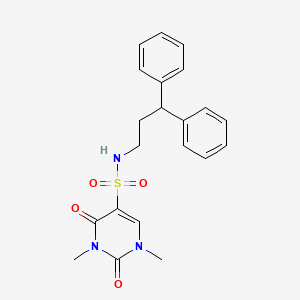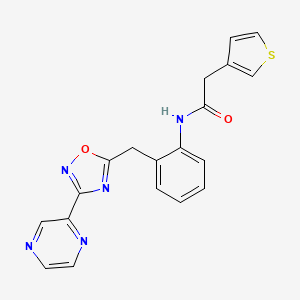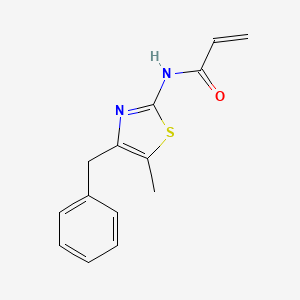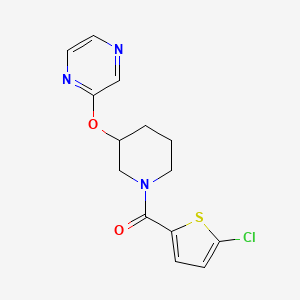
N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is commonly found in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The 3,3-diphenylpropyl group would likely contribute to the compound’s lipophilicity, potentially affecting its pharmacokinetic properties .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as hydrolysis or redox reactions, depending on the conditions. The sulfonamide group, in particular, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide and related sulfonamide derivatives have been synthesized and evaluated for their biological activities. These compounds have been found to exhibit moderate to potent cytotoxic activity against various human tumor cell lines. For instance, certain derivatives bearing the sulfonamide moiety have demonstrated significant cytotoxic effects against human mammary cancer cells (MCF-7), human cervical carcinoma cells (HeLa), and human lung cancer cells (A549) (Li et al., 2014). Additionally, novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized, showing good activity as cytotoxic agents and inhibiting vascular endothelial growth factor receptor (VEGFR)-2, indicating potential use in cancer treatment (Ghorab et al., 2016).
Antimicrobial and Antioxidant Properties
Sulfonamide derivatives have also been explored for their antimicrobial and antioxidant properties. A study demonstrated the oxidative cross-coupling of sulfonamide antimicrobials with natural organic matter, indicating the potential environmental implications and diminished biological activity due to chemical incorporation into humic substances (Bialk et al., 2005). Furthermore, symmetrically azo dyes derived from sulfa drugs, including sulfonamides, have been synthesized and tested as antioxidant agents, showing good activities and suggesting their utility in enhancing the bioavailability and efficacy of drugs through increased lipophilicity (Muhammad-Ali et al., 2019).
Chemical Reactions and Applications
In addition to biological activities, sulfonamides have been utilized in chemical synthesis and reactions. For instance, N-sulfinylsulfonamides have been shown to react with ketenimines, leading to the formation of various derivatives, which have potential applications in chemical synthesis (Minami et al., 1975). Similarly, the reaction of active methylene compounds with specific sulfonamides has led to the production of heterocycles such as pyrimidinone and thiazole derivatives, further highlighting the versatility of sulfonamides in chemical synthesis (Shibuya, 1984).
Wirkmechanismus
While the exact mechanism of action for this compound is not known, sulfonamides are often used as antibiotics, and they work by inhibiting the synthesis of folic acid in bacteria . The 3,3-diphenylpropyl group is found in some calcium channel blockers, which work by relaxing and opening the blood vessels .
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-23-15-19(20(25)24(2)21(23)26)29(27,28)22-14-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18,22H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHBHNAIKPUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2674425.png)
![N-methyl-N-[(2-oxo-4-phenyl-1-pyrrolidinyl)methyl]methanesulfonamide](/img/structure/B2674426.png)
![N-[2-[[6-[Acetyl(ethyl)amino]pyridin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674429.png)

![Tert-butyl 3-[acetyl(hydroxy)amino]azetidine-1-carboxylate](/img/structure/B2674431.png)

![3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2674435.png)


![2-[(2-Bromophenyl)sulfanyl]acetic acid](/img/structure/B2674441.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2674443.png)
![1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2674444.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674445.png)